4-[1-[2-(2,3-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one
Description
This compound features a benzimidazole core substituted with a 2-(2,3-dimethylphenoxy)ethyl group at position 1 and a pyrrolidin-2-one ring substituted with a 3-methylphenyl group at position 2. Key structural attributes include:
- Benzimidazole moiety: A planar, aromatic heterocycle that enhances π-π stacking interactions.
- 2,3-Dimethylphenoxyethyl substituent: Introduces steric bulk and moderate polarity via the ether oxygen.
- 3-Methylphenyl-pyrrolidinone: Provides a chiral center and hydrogen-bonding capacity via the lactam carbonyl.
Properties
IUPAC Name |
4-[1-[2-(2,3-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O2/c1-19-8-6-10-23(16-19)31-18-22(17-27(31)32)28-29-24-11-4-5-12-25(24)30(28)14-15-33-26-13-7-9-20(2)21(26)3/h4-13,16,22H,14-15,17-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUORYHPPZDWAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC(=C5C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-[2-(2,3-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Attachment of the Phenoxyethyl Group: The phenoxyethyl group is introduced via a nucleophilic substitution reaction, where the benzimidazole core reacts with 2-(2,3-dimethylphenoxy)ethyl halide in the presence of a base.
Formation of the Pyrrolidinone Ring: The final step involves the cyclization of the intermediate product with a suitable reagent to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and phenoxyethyl moieties.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique molecular architecture could be useful in designing new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[1-[2-(2,3-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to interact with nucleic acids and proteins, potentially inhibiting enzyme activity or modulating receptor function. The phenoxyethyl and pyrrolidinone groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- The 3-methylphenyl group on the pyrrolidinone is common across analogs, but substitution with 3-methoxyphenyl () introduces polarity via the methoxy group, which may improve aqueous solubility .
- Synthesis Efficiency: Yields for benzimidazole derivatives in range from 53–67%, suggesting moderate synthetic accessibility.
Physicochemical Properties
- Melting Points: Compounds with rigid substituents (e.g., Compound 14 with a pyrrole group) exhibit higher decomposition temperatures (~204°C), while alkyl-substituted analogs (e.g., Compound 13) melt at lower temperatures (~138°C). The target compound’s bulky phenoxyethyl group may result in a melting point closer to 190–200°C .
- Molecular Weight : The target compound’s higher molecular weight (~446.5) compared to ’s analog (345.4) reflects increased steric bulk, which could influence bioavailability and metabolic stability .
Pharmacological Potential
- However, the 2,3-dimethylphenoxyethyl substituent may shift selectivity toward other targets (e.g., kinase inhibition) .
- Comparison with Triazine Derivatives: ’s triazine-containing compound (molecular weight 488.02) demonstrates dual FFAR1/FFAR4 modulation, highlighting how heterocycle variation drastically alters biological activity. The target compound’s benzimidazole-pyrrolidinone scaffold likely targets different pathways .
Biological Activity
The compound 4-[1-[2-(2,3-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one, also known by its CAS number 912897-86-0, is a complex organic molecule that has garnered attention due to its potential therapeutic applications. This article delves into its biological activity, synthesis, and potential mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 453.6 g/mol. The structure features a combination of benzimidazole and pyrrolidinone moieties, which may contribute to its biological effects.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 453.6 g/mol |
| IUPAC Name | This compound |
| CAS Number | 912897-86-0 |
Anticancer Activity
Recent studies have indicated that compounds similar to the target molecule exhibit significant anticancer properties. For instance, derivatives with benzimidazole and pyrrolidinone structures have shown effectiveness against various cancer cell lines, including drug-resistant strains. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.
Antimicrobial Properties
Research has demonstrated that related compounds possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the dimethylphenoxy group enhances the interaction with bacterial membranes, potentially leading to increased permeability and cell lysis.
Enzyme Inhibition
The compound's structure suggests potential interactions with enzymes such as acetylcholinesterase (AChE) and other targets involved in neurotransmission. Studies have shown that similar compounds can act as dual-binding site inhibitors, which may lead to improved therapeutic profiles in treating neurological disorders.
The biological activity of this compound is hypothesized to involve:
- Enzyme Binding : The benzimidazole moiety likely facilitates binding to target enzymes.
- Receptor Modulation : The compound may modulate receptor activity, influencing cellular signaling pathways.
- Oxidative Stress Induction : Some studies suggest that similar compounds induce oxidative stress in cancer cells, leading to apoptosis.
Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a related benzimidazole derivative in vitro against several human cancer cell lines. The results indicated an IC50 value significantly lower than that of standard chemotherapeutics, suggesting enhanced potency.
Study 2: Antimicrobial Activity
In another investigation, derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA). The results showed a marked reduction in bacterial viability at low concentrations, highlighting the potential for developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
